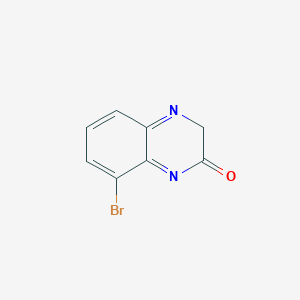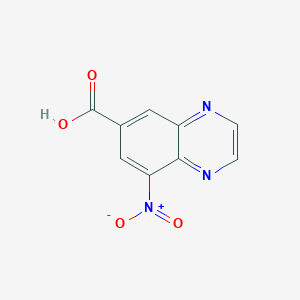
8-bromoquinoxalin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoquinoxalin-2(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a bromine atom at the 8th position and a carbonyl group at the 2nd position of the quinoxaline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromoquinoxalin-2(3H)-one typically involves the bromination of quinoxalin-2(3H)-one. One common method is:
Bromination of Quinoxalin-2(3H)-one:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:
Large-scale bromination: Using bromine or N-bromosuccinimide in suitable solvents.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromoquinoxalin-2(3H)-one undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted quinoxalin-2(3H)-one derivatives.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduced quinoxaline derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidized quinoxaline derivatives.
Applications De Recherche Scientifique
8-Bromoquinoxalin-2(3H)-one has several scientific research applications, including:
-
Medicinal Chemistry
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Agents: Studied for its activity against various bacterial and fungal strains.
-
Biological Studies
Enzyme Inhibition: Used as a probe to study enzyme inhibition mechanisms.
Receptor Binding: Explored for its binding affinity to specific biological receptors.
-
Industrial Applications
Chemical Intermediates: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 8-bromoquinoxalin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 8th position and the carbonyl group at the 2nd position play crucial roles in its binding affinity and biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Quinoxalin-2(3H)-one
Structure: Lacks the bromine atom at the 8th position.
Properties: Exhibits different biological activities compared to 8-bromoquinoxalin-2(3H)-one.
-
8-Chloroquinoxalin-2(3H)-one
Structure: Contains a chlorine atom instead of a bromine atom at the 8th position.
Properties: May have different reactivity and biological effects due to the presence of chlorine.
Uniqueness of this compound
This compound is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets and improve its efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
8-bromo-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3H,4H2 |
Clé InChI |
VDMHYBQHKYIROB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N=C2C(=N1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)

![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)

![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)
![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)

![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)

